Cas no 1565393-02-3 (4-(2-aminoethyl)azepan-4-ol)

4-(2-アミノエチル)アゼパン-4-オールは、複雑な環状構造を持つアミンアルコール化合物です。その特徴的な構造は、アゼパン環とエチレンジアミン部位の組み合わせにより、優れた分子多様性と反応性を提供します。特に、アミン基とヒドロキシル基の共存により、金属キレート剤や医薬品中間体としての応用が期待されます。分子内の立体障害が比較的小さいため、他の官能基との反応効率が高く、有機合成化学において有用なビルディングブロックとなります。また、水酸基の存在により、水溶性の調整が可能で、生体適合性材料への展開も注目されています。

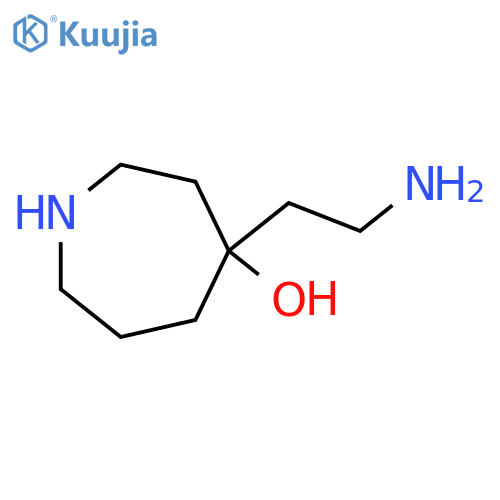

4-(2-aminoethyl)azepan-4-ol structure

商品名:4-(2-aminoethyl)azepan-4-ol

CAS番号:1565393-02-3

MF:C8H18N2O

メガワット:158.241322040558

CID:5219858

4-(2-aminoethyl)azepan-4-ol 化学的及び物理的性質

名前と識別子

-

- 1H-Azepin-4-ol, 4-(2-aminoethyl)hexahydro-

- 4-(2-aminoethyl)azepan-4-ol

-

- インチ: 1S/C8H18N2O/c9-5-3-8(11)2-1-6-10-7-4-8/h10-11H,1-7,9H2

- InChIKey: JXKVXNADIJZNBL-UHFFFAOYSA-N

- ほほえんだ: N1CCCC(CCN)(O)CC1

4-(2-aminoethyl)azepan-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-682819-5.0g |

4-(2-aminoethyl)azepan-4-ol |

1565393-02-3 | 95.0% | 5.0g |

$2650.0 | 2025-03-12 | |

| Enamine | EN300-682819-0.1g |

4-(2-aminoethyl)azepan-4-ol |

1565393-02-3 | 95.0% | 0.1g |

$804.0 | 2025-03-12 | |

| Enamine | EN300-682819-2.5g |

4-(2-aminoethyl)azepan-4-ol |

1565393-02-3 | 95.0% | 2.5g |

$1791.0 | 2025-03-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15677-100mg |

4-(2-aminoethyl)azepan-4-ol |

1565393-02-3 | 95% | 100mg |

¥1302.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15677-1.0g |

4-(2-aminoethyl)azepan-4-ol |

1565393-02-3 | 95% | 1.0g |

¥5197.0000 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15677-500mg |

4-(2-aminoethyl)azepan-4-ol |

1565393-02-3 | 95% | 500mg |

¥3467.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15677-100MG |

4-(2-aminoethyl)azepan-4-ol |

1565393-02-3 | 95% | 100MG |

¥ 1,326.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15677-1G |

4-(2-aminoethyl)azepan-4-ol |

1565393-02-3 | 95% | 1g |

¥ 5,293.00 | 2023-04-03 | |

| Enamine | EN300-682819-1.0g |

4-(2-aminoethyl)azepan-4-ol |

1565393-02-3 | 95.0% | 1.0g |

$914.0 | 2025-03-12 | |

| Chemenu | CM389328-500mg |

4-(2-aminoethyl)azepan-4-ol |

1565393-02-3 | 95%+ | 500mg |

$632 | 2023-02-17 |

4-(2-aminoethyl)azepan-4-ol 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

1565393-02-3 (4-(2-aminoethyl)azepan-4-ol) 関連製品

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1565393-02-3)4-(2-aminoethyl)azepan-4-ol

清らかである:99%

はかる:1g

価格 ($):1063.0